1-Boc-3-Hydroxymethyl-5-methoxyindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

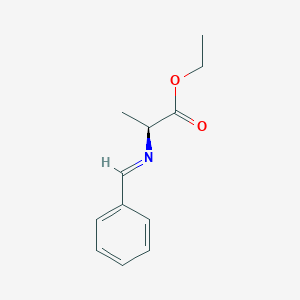

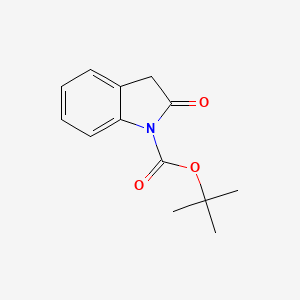

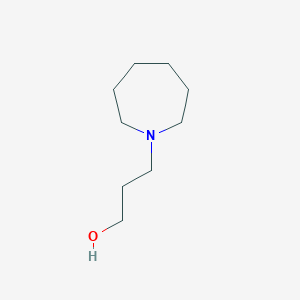

1-Boc-3-Hydroxymethyl-5-methoxyindole, also known as 1-Boc-3-HM-5-MI or Boc-HM-MI, is a synthetic molecule with a wide range of applications in scientific research. It is a derivative of indole, a naturally occurring aromatic heterocyclic organic compound, and has been used in a variety of studies due to its unique properties. Boc-HM-MI has been found to be an effective synthetic building block, as well as a useful reagent in organic synthesis. This molecule has also been used as a substrate in biochemical studies, and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Phytoalexin Synthesis

1-t-Boc-4-methoxyindole-3-glucosinolate transforms under acidic conditions to yield rapalexin A, a potent phytoalexin. This represents the first biomimetic synthesis of rapalexin A via a Lossen type rearrangement. Additionally, under basic conditions, a novel 1-thioimidocarbonyl-β-d-glucopyranose heterocyclic system is produced through a Neber type rearrangement (Pedras, To, & Schatte, 2016).

Electrosynthesis of Poly(5-methoxyindole) Films

Free-standing poly(5-methoxyindole) (P5MIn) films, displaying good electrochemical behavior and thermal stability, were synthesized via direct anodic oxidation of 5-methoxyindole. These films are noted for their insolubility in water, acetone, and tetrahydrofuran, and exhibit promising blue fluorescence properties (Nie, Zhang, Xu, & Zhang, 2008).

Synthesis of Scalaridine A

An iridium-catalyzed, directed C–H borylation of N-Boc-5-methoxyindole enabled the synthesis of the pyridine-linked bisindole alkaloid scalaridine A. This process, involving a double Suzuki–Miyaura cross-coupling reaction, provides a new approach to constructing the heteroaromatic framework of this natural product (Kim & Sperry, 2015).

Indium Trichloride Catalyzed Self-Addition of Indoles

Indole and its 5-methoxyindole derivatives undergo self-addition in the presence of anhyd indium trichloride to yield indolylindoline derivatives. This process demonstrates a novel synthetic pathway for creating complex indole structures (Pal, Giri, & Jaisankar, 2005).

Wirkmechanismus

1-Boc-3-Hydroxymethyl-5-methoxyindole

, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate , is a chemical compound with the molecular formula C15H19NO4 . Here is an overview of its mechanism of action:

Target of Action

It’s known to be a reactant for the preparation of various compounds , suggesting its potential role in multiple biochemical processes.

Mode of Action

This compound is used as a reactant in several chemical reactions, including asymmetric intramolecular Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst, and Suzuki-Miyaura coupling reaction . These reactions suggest that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

The compound is involved in the synthesis of fluorescent pyrimidopyrimidoindole nucleosides, novel conformationally restricted β- and γ-amino acids, and 2- (Indolyl) borates, silanes, and silanols . It’s also used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .

Pharmacokinetics

It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Given its role as a reactant in the synthesis of various compounds , it can be inferred that its action results in the formation of these compounds.

Action Environment

The compound should be kept in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

1-Boc-3-Hydroxymethyl-5-methoxyindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with oxidizing agents and acids, which can lead to specific biochemical transformations . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the respiratory system, causing specific target organ toxicity upon single exposure . Additionally, it may induce changes in gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s structure allows it to form stable complexes with target enzymes, thereby modulating their activity. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can undergo degradation under specific conditions, leading to the formation of by-products that may have distinct biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including acute oral toxicity and specific target organ toxicity . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s structure allows it to participate in biochemical reactions, leading to the formation of intermediate metabolites that can influence cellular metabolism . These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and its overall biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects within cells .

Eigenschaften

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600136-09-2 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)

![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)